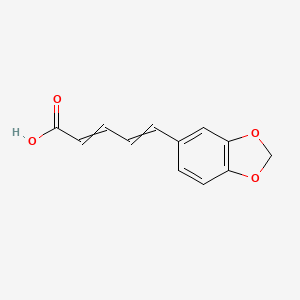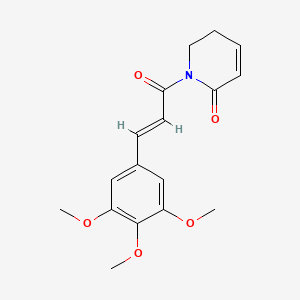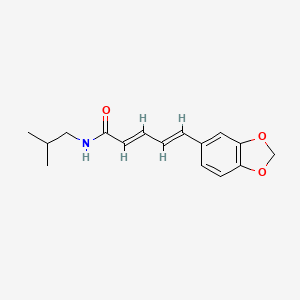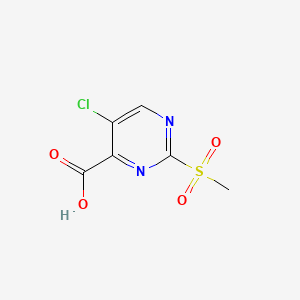
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
PK11000 ist eine chemische Verbindung, die für ihre Rolle als Alkylierungsmittel bekannt ist. Sie stabilisiert die DNA-Bindungsdomäne sowohl von Wildtyp- als auch von mutierten p53-Proteinen durch kovalente Cysteinmodifikation, ohne die DNA-Bindung zu beeinträchtigen. Diese Verbindung hat signifikante Antitumoraktivitäten gezeigt und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PK11000 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Pyrimidinderivate beinhalten. Der primäre Syntheseweg beinhaltet die Alkylierung von Pyrimidin mit Sulfonylchlorid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und eine Base, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von PK11000 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PK11000 unterliegt hauptsächlich Alkylierungsreaktionen. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen die Sulfonylgruppe durch andere funktionelle Gruppen ersetzt wird .
Häufige Reagenzien und Bedingungen
Alkylierung: Erfordert Alkylhalogenide und eine Base in einem Lösungsmittel wie DMSO.
Substitution: Beinhaltet Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen sind modifizierte Pyrimidinderivate mit verschiedenen funktionellen Gruppen, die die Sulfonylgruppe ersetzen .
Wissenschaftliche Forschungsanwendungen
PK11000 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf p53-bezogene Signalwege abzielen.
Wirkmechanismus
PK11000 übt seine Wirkung durch kovalente Modifikation von Cysteinresten in der DNA-Bindungsdomäne von p53-Proteinen aus. Diese Modifikation stabilisiert das Protein, ohne seine Fähigkeit zur DNA-Bindung zu beeinträchtigen. Die Verbindung erhöht die Expression von p53-Zielgenen wie p21 und PUMA, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .
Wirkmechanismus
PK11000 exerts its effects by covalently modifying cysteine residues on the DNA-binding domain of p53 proteins. This modification stabilizes the protein without affecting its ability to bind DNA. The compound increases the expression of p53 target genes such as p21 and PUMA, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PRIMA-1MET (APR-246): Eine weitere Verbindung, die mutierte p53-Proteine stabilisiert, sich aber in eine bioaktive Form zersetzt, die mit Thiolen reagiert.
Verbindung 4482: Teilt ein ähnliches Gerüst mit PK11000 und zeigt ein vergleichbares Verhalten gegenüber p53-Proteinen.
Einzigartigkeit
PK11000 ist einzigartig in seiner selektiven Alkylierung von Cysteinresten, ohne die DNA-Bindung zu beeinträchtigen. Diese selektive Modifikation macht es zu einem wertvollen Werkzeug bei der Untersuchung der p53-Stabilisierung und ihres therapeutischen Potenzials bei der Krebsbehandlung .
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUPWJVRWIVWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361315 | |
| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-34-2 | |
| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


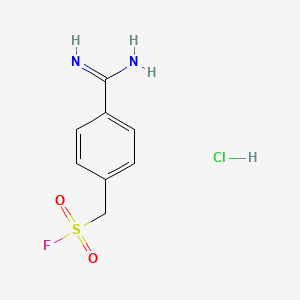
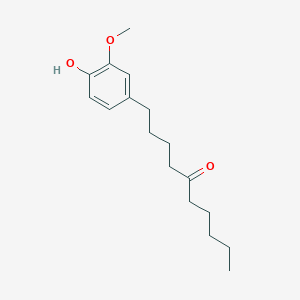

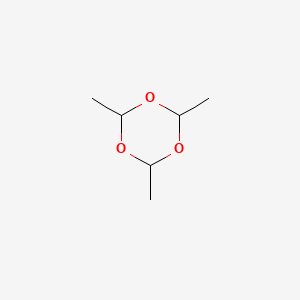
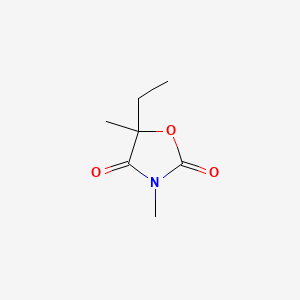
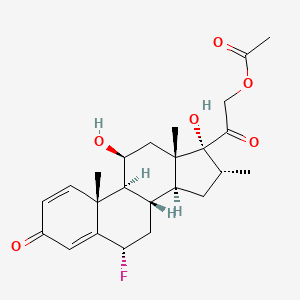
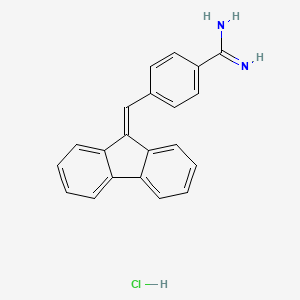
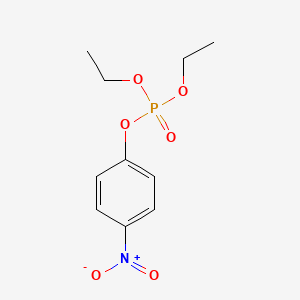
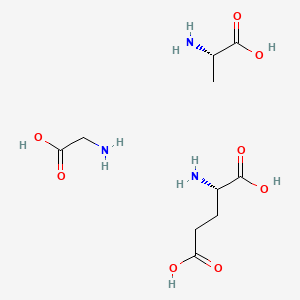
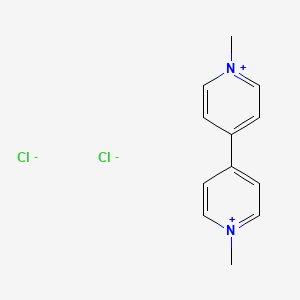
![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)
